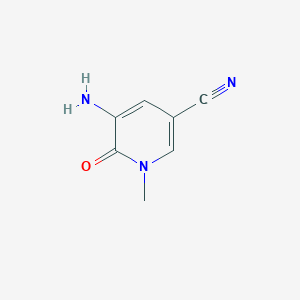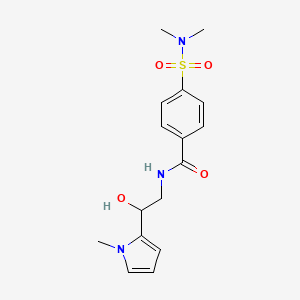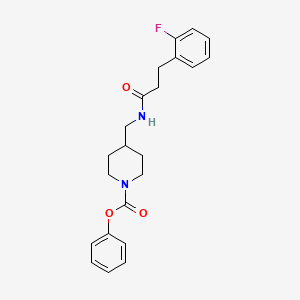
Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate, also known as FP-Phe, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Structural Analysis and Synthetic Pathways
X-ray diffraction studies have been pivotal in determining the absolute configurations of compounds related to Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate, providing insights into their geometric structures. For instance, the analysis of related piperidinecarboxylic acid derivatives showed distinct configurations and positions of the phenyl and methyl groups, essential for understanding their chemical behavior and synthetic pathways (Peeters, Blaton, & Ranter, 1994). Such structural elucidation is crucial for developing new synthetic methods and improving existing ones for pharmaceutical applications.
Medicinal Chemistry and Drug Development
This compound and its analogs have been explored for their potential in medicinal chemistry, particularly in drug development. The synthesis and evaluation of compounds with a p-fluorobutyrophenone chain have demonstrated combined analgesic and neuroleptic activities, highlighting their dual therapeutic potential (Iorio, Reymer, & Frigeni, 1987). Furthermore, compounds with structural similarities have shown significant antihypertensive and calcium-channel-blocking activities, indicating their utility in cardiovascular disease management (Shanklin, Johnson, Proakis, & Barrett, 1991).
Advanced Pharmaceutical Applications
The exploration of specific piperidine analogs has led to the discovery of new motilin receptor agonists, such as GSK962040, a novel small molecule with promising pharmacokinetic profiles for gastrointestinal transit applications (Westaway et al., 2009). Additionally, the synthesis and crystal structure analysis of compounds like 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one provide insights into their molecular interactions and potential for developing new therapeutic agents (Anitha et al., 2020).
properties
IUPAC Name |
phenyl 4-[[3-(2-fluorophenyl)propanoylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c23-20-9-5-4-6-18(20)10-11-21(26)24-16-17-12-14-25(15-13-17)22(27)28-19-7-2-1-3-8-19/h1-9,17H,10-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNJDOQTZZMUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

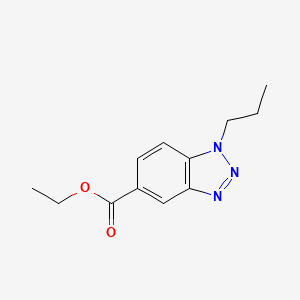

![N-(5-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2573712.png)
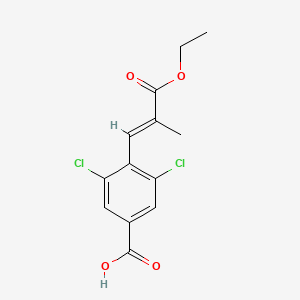


![N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide](/img/structure/B2573717.png)
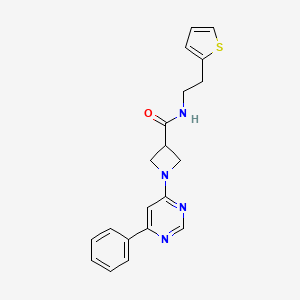
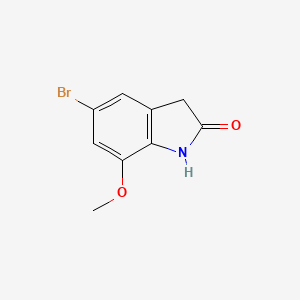

![[2-(2,4-Difluoroanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2573723.png)
![(3-Imidazol-1-yl-propyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]amine](/img/structure/B2573725.png)
